N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-phenoxybenzamide
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Overview
Description
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]-3-phenoxybenzamide is a compound belonging to the pyrazole family, known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]-3-phenoxybenzamide typically involves the condensation of 5-methyl-2-(4-methylphenyl)pyrazole with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
similar pyrazole derivatives are often synthesized using scalable methods involving continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the phenoxybenzamide moiety.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antileishmanial and antimalarial activities.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]-3-phenoxybenzamide involves the inhibition of specific enzymes in the parasitic organisms. Molecular docking studies have shown that the compound binds to the active site of the enzyme, leading to the disruption of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Quinolinyl-pyrazoles: Studied for their pharmacological properties and potential therapeutic applications
Uniqueness
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]-3-phenoxybenzamide stands out due to its unique combination of a pyrazole ring with a phenoxybenzamide moiety, which contributes to its potent biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]-3-phenoxybenzamide |
InChI |
InChI=1S/C24H21N3O2/c1-17-11-13-20(14-12-17)27-23(15-18(2)26-27)25-24(28)19-7-6-10-22(16-19)29-21-8-4-3-5-9-21/h3-16H,1-2H3,(H,25,28) |
InChI Key |
MNMWCHPWDJBDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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